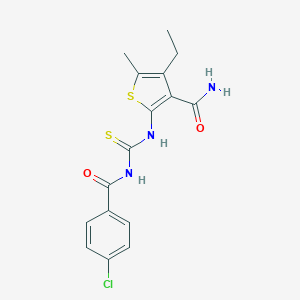![molecular formula C18H24N2O4 B354954 2-({4-[(Propylamino)carbonyl]anilino}carbonyl)-cyclohexanecarboxylic acid CAS No. 940494-57-5](/img/structure/B354954.png)
2-({4-[(Propylamino)carbonyl]anilino}carbonyl)-cyclohexanecarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-({4-[(Propylamino)carbonyl]anilino}carbonyl)-cyclohexanecarboxylic acid is a complex organic compound with the molecular formula C18H24N2O4 It is known for its unique structure, which includes a cyclohexane ring and a propylamino group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-({4-[(Propylamino)carbonyl]anilino}carbonyl)-cyclohexanecarboxylic acid typically involves multiple steps. One common method starts with the preparation of the intermediate 4-[(Propylamino)carbonyl]aniline. This intermediate is then reacted with cyclohexanecarboxylic acid under specific conditions to form the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. Purification steps, including crystallization and chromatography, are employed to obtain the final product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-({4-[(Propylamino)carbonyl]anilino}carbonyl)-cyclohexanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the propylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Wissenschaftliche Forschungsanwendungen
2-({4-[(Propylamino)carbonyl]anilino}carbonyl)-cyclohexanecarboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of polymers and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-({4-[(Propylamino)carbonyl]anilino}carbonyl)-cyclohexanecarboxylic acid involves its interaction with specific molecular targets. The propylamino group can form hydrogen bonds with enzymes or receptors, modulating their activity. The cyclohexane ring provides structural stability, allowing the compound to fit into binding sites with high affinity. Pathways involved in its mechanism of action include signal transduction and metabolic pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-({4-[(Methylamino)carbonyl]anilino}carbonyl)-cyclohexanecarboxylic acid
- 2-({4-[(Ethylamino)carbonyl]anilino}carbonyl)-cyclohexanecarboxylic acid
- 2-({4-[(Butylamino)carbonyl]anilino}carbonyl)-cyclohexanecarboxylic acid
Uniqueness
What sets 2-({4-[(Propylamino)carbonyl]anilino}carbonyl)-cyclohexanecarboxylic acid apart from similar compounds is its specific propylamino group, which imparts unique chemical and biological properties. This group influences the compound’s reactivity and interaction with biological targets, making it a valuable molecule for research and industrial applications.
Eigenschaften
IUPAC Name |
2-[[4-(propylcarbamoyl)phenyl]carbamoyl]cyclohexane-1-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O4/c1-2-11-19-16(21)12-7-9-13(10-8-12)20-17(22)14-5-3-4-6-15(14)18(23)24/h7-10,14-15H,2-6,11H2,1H3,(H,19,21)(H,20,22)(H,23,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXHLXOMDHLBJJA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=CC=C(C=C1)NC(=O)C2CCCCC2C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-{4-[(Ethylanilino)carbonyl]anilino}-4-oxobutanoic acid](/img/structure/B354880.png)
![2-({3-[(Diethylamino)carbonyl]anilino}carbonyl)-cyclohexanecarboxylic acid](/img/structure/B354882.png)
![2-({3-[(Butylamino)carbonyl]anilino}carbonyl)-cyclohexanecarboxylic acid](/img/structure/B354884.png)
![N-{3-[(diethylamino)carbonyl]phenyl}-2-fluorobenzamide](/img/structure/B354907.png)
![5-bromo-N-{3-[(diethylamino)carbonyl]phenyl}-2-furamide](/img/structure/B354920.png)
![5-Oxo-5-(3-{[(tetrahydro-2-furanylmethyl)amino]-carbonyl}anilino)pentanoic acid](/img/structure/B354946.png)
![5-{4-[(3-Methylbutanoyl)amino]anilino}-5-oxopentanoic acid](/img/structure/B354948.png)
![2-iodo-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B354959.png)
![N-{4-chloro-3-[(cyclohexylamino)carbonyl]phenyl}isonicotinamide](/img/structure/B354964.png)
![Methyl 4-{[3-(diethylcarbamoyl)phenyl]carbamoyl}benzoate](/img/structure/B354990.png)

![N-{3-[(methylamino)carbonyl]phenyl}nicotinamide](/img/structure/B355018.png)
![2-fluoro-N-{3-[(methylamino)carbonyl]phenyl}benzamide](/img/structure/B355020.png)
![2-({4-[(Ethylamino)carbonyl]anilino}carbonyl)-benzoic acid](/img/structure/B355021.png)
